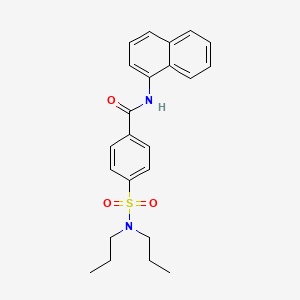

4-(dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide

Description

Properties

IUPAC Name |

4-(dipropylsulfamoyl)-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-3-16-25(17-4-2)29(27,28)20-14-12-19(13-15-20)23(26)24-22-11-7-9-18-8-5-6-10-21(18)22/h5-15H,3-4,16-17H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWRQGQQQZIREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting benzoic acid with an amine derivative under dehydrating conditions.

Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Dipropylsulfamoyl Group: The final step involves the sulfonation of the intermediate product with dipropylamine and a sulfonating agent such as chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or naphthalene moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: De-sulfonated benzamide derivatives.

Substitution: Substituted benzamide or naphthalene derivatives.

Scientific Research Applications

4-(dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dipropylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements—a benzamide core, naphthalene substituent, and dipropylsulfamoyl group—are shared with other derivatives in the evidence, albeit with variations in functional groups (Table 1).

Key Comparisons:

- Naphthalene Substitution: The target compound’s naphthalen-1-yl group is structurally analogous to (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide (). However, the latter includes a bromine atom at the 8-position of naphthalene, which enhances electrophilic reactivity for further cross-coupling reactions .

Sulfamoyl vs. Sulfonamide Groups :

- The dipropylsulfamoyl group (N,N-dipropylsulfonamide) in the target compound differs from the tosyl (4-methylbenzenesulfonamide) group in (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (). The longer alkyl chains in the target compound likely increase lipophilicity, which could enhance membrane permeability compared to shorter-chain analogs .

- Compound 50 (), which has a dimethylsulfamoyl group, demonstrates that smaller alkyl substituents (methyl vs. propyl) may reduce steric bulk but also decrease hydrophobicity, affecting solubility .

- Heterocyclic Modifications: The target compound lacks heterocyclic rings, unlike 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide (), which includes an oxoazetidinone ring. Such heterocycles can introduce conformational rigidity, influencing target binding .

Functional and Electronic Effects

- Electron-Donating vs. Withdrawing Groups: The methoxyphenyl group in the target compound’s oxadiazole-linked analog () is electron-donating, which may stabilize charge-transfer interactions.

Biological Activity

4-(Dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C23H26N2O3S. The compound features a naphthalene moiety linked to a benzamide with a dipropylsulfamoyl group, which is crucial for its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction, G2/M arrest |

| PC-3 (Prostate Cancer) | 12 | Apoptosis induction, G2/M arrest |

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties against several pathogens. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it may inhibit topoisomerases or other critical enzymes in nucleic acid metabolism, leading to impaired DNA replication and transcription.

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

- Antimicrobial Efficacy : In a clinical isolate study, the compound was tested against various bacterial strains. The results showed that it effectively reduced bacterial load in vitro and demonstrated potential for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Sulfamoylation of the benzamide precursor using dipropylsulfamoyl chloride under anhydrous conditions (e.g., dichloromethane as solvent, 0–5°C).

- Step 2 : Coupling with naphthalen-1-amine via amide bond formation, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile:water (3:1) at room temperature for 72 hours .

- Critical Parameters : Temperature control (<5°C for sulfamoylation), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for amine coupling) to minimize side reactions.

- Purity Verification : Use HPLC with a C18 column and UV detection at 254 nm to confirm ≥95% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., in CDCl) identify key protons and carbons, such as the naphthyl aromatic signals (δ 7.41–7.75 ppm) and dipropylsulfamoyl methylene groups (δ 3.08–3.72 ppm) .

- Infrared (IR) Spectroscopy : Confirm sulfonamide (S=O stretch at ~1160 cm) and amide (C=O stretch at ~1650 cm) functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 292.07 [M]) validate the molecular formula .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Testing : Disk diffusion assays against Staphylococcus aureus and Escherichia coli to assess inhibition zones. Positive controls (e.g., ampicillin) and solvent controls (DMSO) are critical for validity .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Use 72-hour exposure periods and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or optimize reaction pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict intermediates and transition states for sulfamoylation and coupling steps .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., bacterial enzymes or cancer-related proteins) to prioritize derivatives for synthesis .

- Machine Learning : Train models on existing reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions for new derivatives .

Q. How can researchers resolve contradictions in bioactivity data (e.g., high in vitro potency but low in vivo efficacy)?

- Methodological Answer :

- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to identify pharmacokinetic bottlenecks .

- Proteomic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement and binding kinetics .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility while retaining sulfamoyl pharmacophores .

Q. What strategies are effective for studying the compound’s interaction with biological targets at the molecular level?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., bacterial dihydrofolate reductase) to resolve binding modes. Use synchrotron radiation for high-resolution data .

- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) to measure binding affinity to immobilized enzymes .

- Cryo-EM : For large protein complexes, use single-particle analysis to visualize ligand-induced conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.